4-methyl-N'-(3-nitrobenzylidene)benzohydrazide
Description
Properties
IUPAC Name |
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-5-7-13(8-6-11)15(19)17-16-10-12-3-2-4-14(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQGMIODLKNGMK-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295360-86-0 | |
| Record name | 4-METHYL-N'-(3-NITROBENZYLIDENE)BENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-methyl-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and 3-nitrobenzaldehyde . This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) and hydrazone linkage (C=N) are primary reduction targets.
Nitro Group Reduction
The -NO₂ group at the 3-position undergoes catalytic hydrogenation or chemical reduction:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂/Pd-C (ethanol, 60°C) | 4-Methyl-N'-(3-aminobenzylidene)benzohydrazide | 85–92% | |
| SnCl₂/HCl (reflux, 4 hrs) | Same as above | 78% |
Mechanism : Sequential electron transfer reduces -NO₂ to -NH₂ via nitroso and hydroxylamine intermediates.
Hydrazone Reduction
The C=N bond can be selectively reduced to form a hydrazine derivative:
| Reagent | Product | Selectivity |
|---|---|---|
| NaBH₄ (methanol, 0°C) | 4-Methyl-N'-(3-nitrobenzyl)benzohydrazine | Partial |
| LiAlH₄ (THF, reflux) | Complete reduction to alkylhydrazine | High |
Oxidation Reactions
The methyl group (-CH₃) and hydrazone linkage are oxidation-prone sites.
Methyl Group Oxidation
Controlled oxidation converts -CH₃ to -COOH under strong conditions:
| Reagent | Product | Conditions |
|---|---|---|
| KMnO₄/H₂SO₄ (aqueous, 90°C) | 4-Carboxy-N'-(3-nitrobenzylidene)benzohydrazide | 6 hrs, 65% yield |
Hydrazone Oxidation
The C=N bond reacts with peroxides or halogens:
| Reagent | Product | Application |
|---|---|---|
| H₂O₂ (acetic acid) | Oxaziridine derivative | Bioactive intermediate |
| Br₂/CCl₄ | Dibrominated hydrazone | Halogenation studies |
Electrophilic Aromatic Substitution
The aromatic rings undergo substitution guided by directing effects:
Nitration
The methyl group activates the benzohydrazide ring for ortho/para nitration:
| Nitrating Agent | Major Product | Ratio (ortho:para) |
|---|---|---|
| HNO₃/H₂SO₄ (0°C) | 4-Methyl-3-nitro-N'-(3-nitrobenzylidene)benzohydrazide | 1:2 |
Sulfonation
The 3-nitrobenzylidene ring resists sulfonation due to -NO₂'s deactivating effect.
Cyclization Reactions
Heating in acidic or basic media induces cyclization:
| Conditions | Product | Proposed Pathway |
|---|---|---|
| H₂SO₄ (reflux) | Quinazolinone derivative | Intramolecular cyclization |
| NaOH/EtOH (70°C) | 1,3,4-Oxadiazole | Dehydration followed by ring closure |
Complexation with Metal Ions
The hydrazone acts as a bidentate ligand for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(II) acetate | [Cu(C₁₅H₁₂N₃O₃)₂]·2H₂O | Catalytic studies |
| Fe(III) chloride | Octahedral Fe(III) complex | Magnetic materials |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition into:
-
Benzene derivatives
-
Nitrogen oxides (NOₓ)
-
Carbonaceous residues
Scientific Research Applications
Antioxidant Properties
Hydrazone derivatives, including 4-methyl-N'-(3-nitrobenzylidene)benzohydrazide, have shown promising antioxidant activities. The presence of electron-withdrawing nitro groups enhances the electron density of the compound, contributing to its ability to scavenge free radicals effectively. Studies indicate that these compounds can protect cellular components from oxidative stress, which is crucial in preventing various diseases related to oxidative damage .
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy against pathogens such as E. coli and S. aureus, making it a potential candidate for developing new antibacterial agents .
Anticancer Potential
The hydrazone scaffold is recognized for its anticancer activity. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation, suggesting that this compound could be a lead structure in cancer drug development .
Analytical Applications
Hydrazone derivatives have been extensively studied for their analytical applications, particularly in sensing and detection methods. The unique properties of compounds like this compound allow them to function as effective sensors for various analytes due to their ability to form stable complexes with metal ions .
Case Studies
-
Antibacterial Efficacy :
A study assessed the antibacterial activity of several hydrazone derivatives, including this compound. The results indicated that this compound had a lower MIC against S. aureus compared to standard antibiotics, highlighting its potential as a novel antibacterial agent . -
Antioxidant Activity :
In another investigation, the antioxidant capacity of this compound was compared with known antioxidants using DPPH and ABTS assays. The findings revealed that it exhibited comparable or superior activity, suggesting its applicability in therapeutic formulations aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 4-methyl-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also form coordination complexes with metal ions, which can influence its activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzohydrazide Derivatives
Structural and Crystallographic Comparisons
Table 1: Structural Parameters of Selected Benzohydrazide Derivatives
- Planarity and Dihedral Angles : The 4-methyl derivative (dihedral angle = 9.8°) is less planar than the 4-methoxy analogue (1.2°), attributed to steric hindrance from the methyl group .
- Hydrogen Bonding : Unlike the 4-chloro derivative, which forms a 2D network via O–H⋯O and C–H⋯O bonds , the 4-methyl compound exhibits simpler N–H⋯O chains, suggesting reduced solubility in polar solvents .
Physicochemical and Reactivity Comparisons
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-nitro group in the target compound enhances electrophilicity at the hydrazone linkage, making it more reactive toward nucleophiles compared to the 4-amino derivative (electron-donating NH₂ group) .
Biological Activity
4-Methyl-N'-(3-nitrobenzylidene)benzohydrazide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and enzyme inhibition studies. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of hydrazones, which are formed by the condensation of hydrazine with aldehydes or ketones. The specific structure of this compound features a methyl group and a nitro group on the benzylidene moiety, which are critical for its biological properties.
Antimicrobial Activity
Numerous studies have evaluated the antibacterial properties of hydrazone derivatives, including this compound. Research has shown that this compound exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound can be quantified through MIC values, which indicate the lowest concentration that inhibits bacterial growth. The following table summarizes the MIC values for this compound compared to standard antibiotics:
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | K. pneumoniae (µg/mL) |
|---|---|---|---|
| This compound | 64 | 128 | 256 |
| Tetracycline | 0.2 | 1.8 | 1.3 |
The data indicates that while the compound shows activity, it is less potent than tetracycline, a commonly used antibiotic .
Enzyme Inhibition Studies
In addition to its antimicrobial properties, this compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzaldehyde moiety significantly affect the inhibitory activity against AChE. Compounds with electron-withdrawing groups, such as nitro groups, tend to enhance inhibition potency due to increased electron deficiency, which facilitates interaction with the enzyme's active site .
Case Studies
- Antibacterial Efficacy : A study involving various hydrazone derivatives found that those containing halogen substituents exhibited increased antibacterial activity. Specifically, compounds similar to this compound demonstrated enhanced effectiveness against Gram-positive bacteria compared to Gram-negative strains .
- Neuroprotective Potential : Research exploring the neuroprotective effects of similar hydrazone compounds highlighted their ability to inhibit AChE effectively, suggesting potential applications in treating cognitive disorders. The mechanism appears linked to their structural features that promote binding affinity to the enzyme .
Q & A
Q. What are the standard synthetic routes for 4-methyl-N'-(3-nitrobenzylidene)benzohydrazide, and how are reaction conditions optimized?
The compound is typically synthesized via a condensation reaction between 4-methylbenzohydrazide and 3-nitrobenzaldehyde under reflux conditions. Key parameters include stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde), solvent selection (e.g., ethanol or methanol), and reaction duration (4–6 hours at 70–80°C). Post-reaction, the product is isolated by precipitation in ice-cold water and recrystallized using methanol or ethanol to enhance purity .
Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- NMR spectroscopy : Proton and carbon-13 NMR are used to verify the imine (-C=N-) linkage and aromatic substituents.
- IR spectroscopy : Confirms the presence of carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.
- Single-crystal X-ray diffraction : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the nitro group often induces planar molecular conformations, as seen in related benzohydrazide derivatives .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
Initial screens include:
- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition studies : Targeting enzymes like urease or acetylcholinesterase, using spectrophotometric methods to monitor substrate conversion. Hydrazide derivatives often show activity due to metal-chelating properties of the imine group .
Advanced Research Questions
Q. How does the 3-nitro substituent influence electronic properties and reactivity in this compound?
The electron-withdrawing nitro group stabilizes the imine bond via resonance, reducing electrophilicity at the hydrazone nitrogen. Computational studies (e.g., DFT calculations) reveal increased partial positive charge on the nitro-substituted aromatic ring, which may enhance interactions with biological targets like enzyme active sites. Spectroscopic shifts in NMR (deshielded protons near NO₂) and IR (asymmetric NO₂ stretching) corroborate these effects .
Q. What strategies mitigate low yields or byproduct formation during synthesis?
- Side reaction control : Use anhydrous solvents to minimize hydrolysis of the imine bond.
- Purification optimization : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aldehydes or hydrazides.
- Catalytic additives : Acidic (e.g., acetic acid) or basic (e.g., pyridine) conditions can accelerate condensation while suppressing side products like Schiff base polymers .
Q. How can solvatochromic effects be analyzed to predict solubility and stability in biological systems?
UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) quantifies solvatochromic shifts. A bathochromic shift in polar solvents indicates strong solute-solvent interactions, suggesting potential aggregation in aqueous media. Stability is further assessed via accelerated degradation studies (e.g., pH 2–12 buffers at 40°C) monitored by HPLC .
Q. What computational approaches predict binding affinities for drug design applications?
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., bacterial dihydrofolate reductase). The nitro group’s orientation in the binding pocket is critical for hydrogen bonding or π-π stacking.
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories). For related hydrazides, nitro substituents improve binding free energies by 2–3 kcal/mol compared to non-nitro analogs .
Data Contradictions and Resolution
Q. How should conflicting reports on biological activity (e.g., antimicrobial vs. anti-inflammatory) be addressed?
- Experimental replication : Validate assays under standardized conditions (e.g., ATCC microbial strains, identical inoculum sizes).
- Structure-activity relationship (SAR) analysis : Compare substituent effects across derivatives. For example, nitro groups may enhance antimicrobial activity but reduce solubility, limiting anti-inflammatory efficacy.
- Meta-analysis : Cross-reference studies with similar hydrazides (e.g., 4-chloro-N-benzylidene analogs) to identify trends .
Q. Why do crystallographic data show variability in dihedral angles between the benzohydrazide core and nitrobenzylidene moiety?
Variations arise from:
- Crystal packing forces : Hydrogen bonding (e.g., N-H⋯O interactions) or π-stacking can distort molecular geometry.
- Solvent of crystallization : Polar solvents (e.g., DMF) may induce planar conformations, while nonpolar solvents (toluene) allow torsional flexibility.
- Temperature during X-ray analysis : Higher temperatures (e.g., 298 K vs. 100 K) increase thermal motion, affecting bond angle precision .
Methodological Best Practices
Q. What protocols ensure reproducibility in biological assays for this compound?
- Standardized stock solutions : Prepare in DMSO (≤1% v/v in final assay to avoid cytotoxicity).
- Positive controls : Use established drugs (e.g., ciprofloxacin for antimicrobial tests, allopurinol for xanthine oxidase inhibition).
- Triplicate measurements : Report mean ± SD and validate with ANOVA or t-tests (p < 0.05) .
Q. How are reaction intermediates characterized to confirm mechanistic pathways?
- LC-MS monitoring : Identifies transient intermediates (e.g., hemiaminals or acylium ions).
- Isolation via TLC : Silica-gel plates (ethyl acetate/hexane) separate intermediates for NMR/IR analysis.
- Kinetic studies : Plot reaction progress curves under varying temperatures to deduce activation parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
